2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, this compound 20-1724 increases the levels of cAMP and cGMP, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in various cellular processes, including inflammation, smooth muscle relaxation, and immune cell function.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound 20-1724 reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In vivo studies have shown that this compound 20-1724 reduces airway inflammation and improves lung function in animal models of asthma and COPD. In IBD, this compound 20-1724 has been shown to reduce inflammation and improve intestinal barrier function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 in lab experiments include its selectivity for PDE4, its well-established synthesis method, and its potential therapeutic applications in various diseases. The limitations of using this compound 20-1724 in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724. One direction is to investigate its potential therapeutic applications in other diseases, such as psoriasis and rheumatoid arthritis. Another direction is to develop more potent and selective PDE4 inhibitors based on the structure of this compound 20-1724. Additionally, the use of this compound 20-1724 in combination with other drugs, such as corticosteroids and beta-agonists, should be explored for its potential synergistic effects.
Synthesis Methods
The synthesis of 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 involves several steps, including the reaction of 2-ethoxyphenylacetic acid with butyl lithium, followed by the addition of 2,4-pentanedione and 7-methyl-1,3-dipropylxanthine. The resulting product is then treated with hydrochloric acid to yield this compound 20-1724.
Scientific Research Applications
2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, this compound 20-1724 has been shown to reduce airway inflammation and improve lung function. In IBD, this compound 20-1724 has been shown to reduce inflammation and improve intestinal barrier function.
properties
IUPAC Name |
2-butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-7-12-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(3)26(20)15-10-8-9-11-16(15)29-6-2/h8-11,13H,5-7,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCOFDNAMBVSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.